(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Bredemolic acid is a naturally occurring compound known for its significant biological activity. It is a 2β,3α-isomer of maslinic acid and has been identified as an allosteric site inhibitor of glycogen phosphorylase . This compound has garnered attention due to its potential therapeutic applications, particularly in the regulation of glucose metabolism and the treatment of prediabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The practical synthesis of bredemolic acid involves a five-step process starting from the readily available 2β,3β-diol . The synthetic route includes the following steps:
- Protection of the hydroxyl groups.
- Oxidation to form the corresponding ketone.
- Reduction to yield the desired 2β,3α-diol.
- Functional group transformations to introduce the carboxylic acid moiety.
- Final deprotection to obtain bredemolic acid.
The overall yield of this synthetic route is approximately 18% .
Industrial Production Methods
While specific industrial production methods for bredemolic acid are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of readily available starting materials and common reagents makes this process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bredemolic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include various derivatives of bredemolic acid, such as ketones, alcohols, and substituted derivatives .
Scientific Research Applications
Bredemolic acid has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Chemistry: Used as a model compound for studying glycogen phosphorylase inhibition.
Biology: Investigated for its role in glucose metabolism and insulin resistance.
Medicine: Potential therapeutic agent for the treatment of prediabetes and type 2 diabetes.
Industry: Explored for its antioxidant properties and potential use in nutraceuticals.
Mechanism of Action
Bredemolic acid exerts its effects primarily through the inhibition of glycogen phosphorylase, an enzyme involved in glycogen breakdown . By binding to the allosteric site of the enzyme, bredemolic acid reduces its activity, leading to decreased glycogenolysis and improved glucose utilization . This mechanism is particularly beneficial in conditions such as prediabetes, where glucose homeostasis is disrupted .
Comparison with Similar Compounds
Bredemolic acid is structurally similar to other pentacyclic triterpenes, such as:
Maslinic Acid: Another glycogen phosphorylase inhibitor with similar biological activity.
Corosolic Acid: Known for its anti-diabetic properties and ability to regulate glucose metabolism.
Oleanolic Acid: Exhibits antioxidant and anti-inflammatory properties.
Despite these similarities, bredemolic acid is unique due to its specific isomeric form and its potent inhibitory activity against glycogen phosphorylase .
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MDZKJHQSJHYOHJ-SXISEVPCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Synonyms |
edemolic acid maslic acid maslinic acid |
Origin of Product |
United States |
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